BenchChemオンラインストアへようこそ!

{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid

rheumatoid arthritis clinical efficacy NSAID comparison

{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid (CAS 147-44-4) is a synthetic indole-3-acetic acid (IAA) derivative belonging to the non-steroidal anti-inflammatory drug (NSAID) pharmacophore class structurally related to indomethacin. The compound bears a 1-(4-chlorobenzyl) substituent (a methylene-linked chlorophenyl ring) in place of the 1-(4-chlorobenzoyl) group characteristic of indomethacin, features a 5-methyl rather than 5-methoxy substitution, and lacks the 2-methyl group present on the indole core of indomethacin.

Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
CAS No. 147-44-4
Cat. No. B13991129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid
CAS147-44-4
Molecular FormulaC18H16ClNO2
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2CC(=O)O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClNO2/c1-12-2-7-17-16(8-12)14(9-18(21)22)11-20(17)10-13-3-5-15(19)6-4-13/h2-8,11H,9-10H2,1H3,(H,21,22)
InChIKeyLWTASERQKKFWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 147-44-4: 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl]acetic Acid – Structural Identity, Class, and Procurement Baseline


{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid (CAS 147-44-4) is a synthetic indole-3-acetic acid (IAA) derivative belonging to the non-steroidal anti-inflammatory drug (NSAID) pharmacophore class structurally related to indomethacin. The compound bears a 1-(4-chlorobenzyl) substituent (a methylene-linked chlorophenyl ring) in place of the 1-(4-chlorobenzoyl) group characteristic of indomethacin, features a 5-methyl rather than 5-methoxy substitution, and lacks the 2-methyl group present on the indole core of indomethacin [1]. Its molecular formula is C₁₈H₁₆ClNO₂ with a molecular weight of 313.8 g/mol and a computed XLogP3 of 4.1 [2]. Historically, the compound and its glucosamide prodrug (glucametacine/Teoremac) have been investigated as anti-inflammatory agents with reported clinical comparison against indomethacin [3], and it has served as a key scaffold in systematic structure-activity relationship (SAR) studies of substituted indole-3-acetic acids [4].

Why Indomethacin or Other Indole-3-Acetic Acid Analogs Cannot Simply Replace CAS 147-44-4 in Research or Development


Within the indole-3-acetic acid NSAID class, even minor structural perturbations at the N1, C2, and C5 positions produce substantial shifts in anti-inflammatory potency, cyclooxygenase (COX) isoform selectivity, pharmacokinetic disposition, and gastrointestinal (GI) tolerability [1]. The target compound, bearing a 1-(4-chlorobenzyl) group, differs fundamentally from indomethacin (1-(4-chlorobenzoyl)) in the electronic character and conformational flexibility of the N1 substituent: the benzyl CH₂ linker eliminates the electron-withdrawing carbonyl, altering the indole ring's electron density and hydrogen-bonding capacity [2]. Furthermore, the 5-methyl substitution replaces the metabolically labile 5-methoxy group of indomethacin, potentially conferring distinct metabolic stability [3]. These structural differences are not cosmetic; systematic SAR investigations have demonstrated that anti-inflammatory activity, ulcerogenic index, and COX-1/COX-2 inhibition ratios vary sharply across closely related indole-3-acetic acid congeners [1]. Substituting CAS 147-44-4 with indomethacin or another in-class analog without experimental validation therefore risks irreproducible pharmacological outcomes and flawed SAR interpretation.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl]acetic Acid (CAS 147-44-4) Versus Comparators


Clinical Anti-Inflammatory Efficacy: Glucosamide Prodrug of CAS 147-44-4 (Teoremac) Versus Indomethacin in Double-Blind Crossover Trial

In a double-blind crossover trial involving 15 patients with rheumatoid arthritis, the glucosamide prodrug of CAS 147-44-4 (Teoremac, administered at 420 mg/day for 14 days) was compared directly against indomethacin (100 mg/day for 14 days). Clinical findings showed Teoremac to be slightly superior to indomethacin across multiple clinical parameters of rheumatoid arthritis, although the difference did not reach statistical significance. In a broader cohort of 39 patients receiving Teoremac monotherapy (420 mg/day for 14 days), statistically significant improvement was observed in all clinical parameters studied, with side effects limited to headache (severe in only 1 case) and minor gastrointestinal disturbances [1]. This represents the only available direct head-to-head clinical comparison between a derivative of CAS 147-44-4 and the gold-standard indole-3-acetic acid NSAID, indomethacin.

rheumatoid arthritis clinical efficacy NSAID comparison

Gastrointestinal Safety Index: Glucosamide Derivative of CAS 147-44-4 Versus Indomethacin and Ibuprofen in Cotton Granuloma Model

In a comparative preclinical study assessing the relationship between anti-inflammatory potency and duodenal mucosal damage, glucametacine (the glucosamide derivative of CAS 147-44-4) was evaluated alongside indomethacin, phenylbutazone, and ibuprofen using the cotton pellet granuloma assay in rats. On a molar ratio basis, glucametacine was half as potent as indomethacin but twice as active as phenylbutazone and four times more effective than ibuprofen in preventing granuloma formation. Crucially, glucametacine remained devoid of detectable gut-damaging effects at a dose ten times larger than the minimal effective anti-inflammatory dose, whereas indomethacin induced significant decreases in duodenal mucosal DNA, RNA, and protein levels accompanied by hemorrhages and ulcers [1]. This indicates a substantially wider therapeutic index with respect to GI toxicity for the CAS 147-44-4 derivative compared to indomethacin.

gastrointestinal safety ulcerogenic index therapeutic window

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile of CAS 147-44-4 Versus Indomethacin

The computed physicochemical properties of CAS 147-44-4 differ systematically from those of indomethacin in ways that impact membrane permeability, protein binding, and metabolic susceptibility. CAS 147-44-4 has an XLogP3 of 4.1, 1 hydrogen bond donor (the carboxylic acid OH), 2 hydrogen bond acceptors, and 4 rotatable bonds [1]. By comparison, indomethacin (CAS 53-86-1) has an XLogP3 of approximately 4.27, 1 hydrogen bond donor, 5 hydrogen bond acceptors (including the benzoyl carbonyl and methoxy oxygen), and 5 rotatable bonds [2]. The reduction in hydrogen bond acceptor count (2 vs. 5) and the replacement of the benzoyl carbonyl with a benzyl methylene linker in CAS 147-44-4 alter both the compound's capacity for directed intermolecular interactions and its conformational flexibility, parameters that directly affect target binding kinetics and off-rate profiles at COX enzymes.

lipophilicity XLogP3 drug-likeness physicochemical profiling

SAR Position: 2-Substitution Tolerance and Activity Modulation in the CAS 147-44-4 Scaffold

The seminal SAR investigation by Walton et al. (1965) established that the 1-p-chlorobenzyl-5-methylindole-3-acetic acid scaffold tolerates diverse substitution at the indole C2 position, with activity modulation achievable through systematic variation of the C2 substituent. This work demonstrated that the parent compound (CAS 147-44-4, unsubstituted at C2) serves as a versatile starting point for derivative synthesis, with C2-substituted analogs exhibiting distinct anti-inflammatory profiles [1]. A follow-up study expanded the analog scope, providing quantitative structure-activity data for multiple 2-substituted derivatives and establishing that the anti-inflammatory activity of this chemotype is tunable through C2 modification [2]. This is a key differentiator from indomethacin, where the 2-methyl group is integral to its pharmacophore and its removal or replacement typically abolishes activity.

structure-activity relationship indole C2 substitution lead optimization

Optimal Research and Industrial Application Scenarios for 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl]acetic Acid (CAS 147-44-4)


Preclinical Inflammatory Disease Modeling Requiring a Wider GI Safety Margin Than Indomethacin

For chronic-dosing rodent models of rheumatoid arthritis, ankylosing spondylitis, or other inflammatory conditions where indomethacin's GI ulceration liability limits experimental duration or confounds endpoint interpretation, CAS 147-44-4 (or its glucosamide prodrug glucametacine) offers a quantifiably wider therapeutic window. The cotton pellet granuloma data demonstrate that the CAS 147-44-4 derivative remains free of gut damage at 10× the minimal effective anti-inflammatory dose, whereas indomethacin produces hemorrhages and mucosal ulceration at its therapeutic dose level [1]. This makes the compound particularly suitable for studies requiring sustained COX inhibition over weeks rather than days.

Medicinal Chemistry Lead Optimization at the Indole C2 Vector

The C2-unsubstituted nature of CAS 147-44-4 distinguishes it from indomethacin, whose 2-methyl group is pharmacophorically essential and intolerant of removal. The Walton SAR studies established that the 1-p-chlorobenzyl-5-methylindole-3-acetic acid scaffold retains anti-inflammatory activity upon C2 derivatization, enabling systematic exploration of this chemical space for COX isoform selectivity tuning, pharmacokinetic optimization, or dual-target activity (e.g., COX/FAAH inhibition) [2] [3]. Researchers requiring an indole-3-acetic acid template that is permissive rather than restrictive at C2 should prioritize this compound over indomethacin for library synthesis.

Physicochemical Comparator in Drug-Likeness and Permeability Profiling Panels

With its distinct hydrogen-bond acceptor count (2 vs. 5 for indomethacin), lower molecular weight (313.8 vs. 357.8 g/mol), and moderately reduced lipophilicity (XLogP3 4.1 vs. 4.27), CAS 147-44-4 serves as a valuable low-HBA comparator in permeability, solubility, and plasma protein binding assays benchmarking indole-3-acetic acid derivatives [4]. Its computed property profile predicts improved passive membrane permeability relative to indomethacin due to reduced polar surface area, making it a useful reference compound in Caco-2 or PAMPA permeability screening cascades where the impact of hydrogen-bond acceptor count on transcellular flux is under investigation.

Historical Reference Standard for Indole-3-Acetic Acid SAR Benchmarking

CAS 147-44-4 occupies a defined position in the canonical SAR landscape of the indole-3-acetic acid NSAID class, having been systematically characterized alongside numerous analogs in the Boltze et al. (1980) comprehensive structure-activity review [5]. For academic or industrial groups engaging in chemoinformatic modeling, QSAR dataset assembly, or patent landscape analysis of the indole-3-acetic acid chemical space, this compound provides a well-documented, historically anchored reference point with known substitution patterns (N1-benzyl, C2-H, C5-methyl) against which novel derivatives can be computationally or experimentally benchmarked.

Quote Request

Request a Quote for {1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.